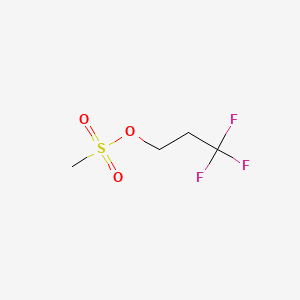

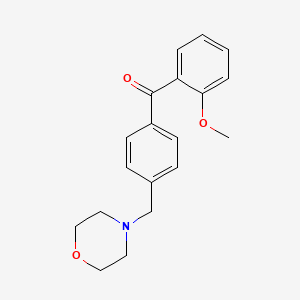

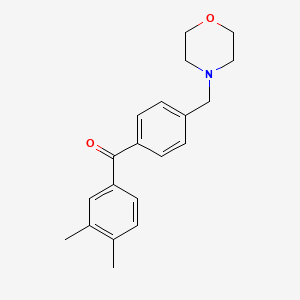

![molecular formula C23H32O5 B1359498 Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate CAS No. 898782-10-0](/img/structure/B1359498.png)

Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate has been reported . For instance, the synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes from D-Glucose has been described . Under certain reaction conditions, only β-glycosylation took place (C-1 attack), which was immediately followed by ketalization through β-attack at C-2 .Molecular Structure Analysis

The molecular formula of 1,4-Dioxaspiro[4.5]decane, a component of the compound, is C8H14O2 . Its molecular weight is 142.1956 . The IUPAC Standard InChI is InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2 .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of acrylamides via palladium-catalysed aminocarbonylation, showing the compound's relevance in creating complex organic molecules (Farkas, Petz, & Kollár, 2015).

- It has also been used in the synthesis of optically active pheromones from a chiral precursor, highlighting its role in creating compounds with specific optical activities (Hungerbühler et al., 1980).

- Research includes its application in synthesizing novel compounds from oleic acid, potentially useful as biolubricants (Kurniawan et al., 2017).

Medicinal Chemistry and Biological Applications

- The compound has been involved in synthesizing derivatives of benzofurazan and benzofuroxan, indicating its potential in developing new chemical entities for various applications (Samsonov & Volodarsky, 2000).

Advanced Material Science

- In material science, the compound has been used in the synthesis of novel oxazin analogs for antimicrobial activity, showing its utility in creating new materials with potential antimicrobial properties (Singh et al., 2021).

- It also plays a role in the synthesis of novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, studied for their antibacterial and antifungal properties (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).

Mechanism of Action

Target of Action

The primary targets of the compound “Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate” are currently unknown. The compound is structurally related to spiroacetals , which are central structural elements in numerous natural products and are essential for their biological activity .

Mode of Action

Spiroacetals are known to interact with their targets through a variety of mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Spiroacetals, to which this compound is structurally related, are known to affect a multitude of biochemical pathways in organisms of insect, marine, bacterial, or plant origin .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its boiling point is 520℃ at 760 mmhg , suggesting that it may have low volatility and could be absorbed orally or through the skin. Its density is 1.17g/ml , which may influence its distribution within the body.

Result of Action

For example, some spiroacetals are known to have antibiotic and anticancer properties .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory or anti-cancer activity. At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . Additionally, the compound may influence the activity of other metabolic enzymes, thereby altering the levels of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to various organelles.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The precise subcellular localization of the compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

ethyl 6-[4-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-2-26-22(25)6-4-3-5-21(24)20-9-7-18(8-10-20)17-19-11-13-23(14-12-19)27-15-16-28-23/h7-10,19H,2-6,11-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXOYIVGMGIFBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CC2CCC3(CC2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642893 |

Source

|

| Record name | Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-10-0 |

Source

|

| Record name | Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

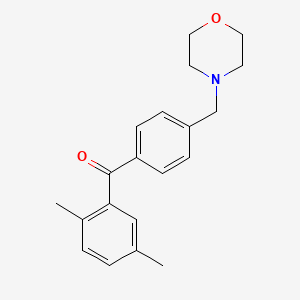

![4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B1359429.png)

![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)